molecular formula C8H14O B8532108 2,5-Dimethylhex-4-en-1-al

2,5-Dimethylhex-4-en-1-al

Cat. No. B8532108
M. Wt: 126.20 g/mol
InChI Key: NTPNJYFKMSTHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04021461

Procedure details

One gram of 5% palladium-on-carbon and 8 g. of 2,5-dimethylhex-4-en-1-al is stirred in 50 ml. of ethanol under excess hydrogen at one atomsphere pressure and at room temperature until the theoretical amount of hydrogen is absorbed (about 24 hours). Then, 2 ml. of dichloromethane is added and the mixture filtered. The filtrate is concentrated under reduced pressure to yield 2,5-dimethylhexan-1-al.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH:6]=[C:7]([CH3:9])[CH3:8])[CH:3]=[O:4]>[Pd]>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8])[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of ethanol under excess hydrogen at one atomsphere pressure and at room temperature until the theoretical amount of hydrogen is absorbed (about 24 hours)
Duration
24 h
ADDITION
Type
ADDITION
Details
of dichloromethane is added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)CCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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